molecular formula C14H22N2O B2522883 1-[3-(2-Methoxyphenyl)propyl]piperazine CAS No. 59214-22-1

1-[3-(2-Methoxyphenyl)propyl]piperazine

Cat. No.: B2522883
CAS No.: 59214-22-1
M. Wt: 234.343
InChI Key: UIUFFOIPDGYYLO-UHFFFAOYSA-N
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Description

1-[3-(2-Methoxyphenyl)propyl]piperazine is a chemical compound with the molecular formula C14H22N2O and a molecular weight of 234.34 g/mol . It is a member of the phenylpiperazine class of compounds, which are recognized as a privileged scaffold in medicinal chemistry due to their association with a wide range of biological activities . Researchers value this structural motif for its potential to interact with various biological targets. Piperazine-based compounds have been extensively studied for their diverse pharmacological profiles, which can include activity on the central nervous system . The specific positioning of the methoxy group on the phenyl ring is a critical structural feature, as it can significantly influence the compound's binding affinity and selectivity. For instance, the closely related analog 1-(2-methoxyphenyl)piperazine (oMeOPP) is documented as a serotonergic agent with high affinity for the 5-HT1A receptor, where it acts as a partial agonist . This suggests that this compound may serve as a key intermediate or precursor in neuroscientific and pharmacological research, particularly in the design and synthesis of receptor-selective ligands. As such, this compound is a valuable building block for researchers in medicinal chemistry working to develop new chemical entities for experimental purposes. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(2-methoxyphenyl)propyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-17-14-7-3-2-5-13(14)6-4-10-16-11-8-15-9-12-16/h2-3,5,7,15H,4,6,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUFFOIPDGYYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCCN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 1 3 2 Methoxyphenyl Propyl Piperazine

Precursor Synthesis and Intermediate Preparations

The efficient synthesis of the target compound is contingent upon the successful preparation of its constituent building blocks: the arylpiperazine moiety and the propyl-linked side chain.

Synthesis of 1-(2-Methoxyphenyl)piperazine (B120316)

1-(2-Methoxyphenyl)piperazine is a critical precursor and a widely used building block in medicinal chemistry. nbinno.comnih.gov Its synthesis has been accomplished through several methods, most notably via palladium-catalyzed cross-coupling reactions and classical condensation methods.

One prominent method is the Buchwald-Hartwig amination, which involves the coupling of an aryl halide with an amine. In this case, 1-bromo-2-methoxybenzene is reacted with a large excess of piperazine (B1678402) or, more commonly, with a mono-protected piperazine like tert-butyl piperazine-1-carboxylate. guidechem.com The reaction is catalyzed by a palladium complex, such as one formed from Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine (B1218219) ligand like BINAP, in the presence of a base such as cesium carbonate (Cs₂CO₃). guidechem.com Following the coupling reaction, the tert-butyl carbamate (B1207046) (Boc) protecting group is removed under acidic conditions, typically using hydrochloric acid in an ethereal or ethyl acetate (B1210297) solution, to yield the desired 1-(2-methoxyphenyl)piperazine hydrochloride salt. guidechem.comchemicalbook.com

An alternative approach involves the direct condensation of 2-methoxyaniline with bis(2-chloroethyl)amine (B1207034) hydrochloride. chemicalbook.com This reaction is typically performed at high temperatures (e.g., 150 °C) in a high-boiling point solvent like diethylene glycol monomethyl ether, leading to the cyclization and formation of the piperazine ring in a single step. chemicalbook.comnih.gov

MethodStarting MaterialsKey Reagents/CatalystsConditionsReported Yield
Buchwald-Hartwig Amination 1-Bromo-2-methoxybenzene, tert-Butyl piperazine-1-carboxylatePd(OAc)₂, BINAP, Cs₂CO₃; then HCl/EtherCoupling at 90°C for 12h; Deprotection at room temp.>90% chemicalbook.com
Condensation/Cyclization 2-Methoxyaniline, Bis(2-chloroethyl)amine hydrochlorideDiethylene glycol monomethyl ether (solvent)150°C for 12hNot specified chemicalbook.com

A comparative summary of synthetic methods for 1-(2-Methoxyphenyl)piperazine.

Preparation of Propyl-Linked Halide Intermediates (e.g., 1-(3-chloropropyl)-2-methoxybenzene)

The second key precursor is a propyl chain attached to a 2-methoxyphenyl group, which is activated for nucleophilic attack by a terminal halide. A representative intermediate is 1-(3-chloropropyl)-2-methoxybenzene (B2752416) (CAS 72734-85-1). chemicalbook.com A general and effective method for synthesizing such compounds is through a two-step Friedel-Crafts reaction sequence.

The synthesis can be initiated with a Friedel-Crafts acylation of methoxybenzene (anisole) with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). google.com This reaction typically yields a mixture of ortho- and para-substituted propiophenone (B1677668) isomers due to the ortho-, para-directing nature of the methoxy (B1213986) group. The desired ortho-isomer, 1-(2-methoxyphenyl)-3-chloropropan-1-one, can be separated from the mixture chromatographically. Subsequently, the ketone functional group is reduced to a methylene (B1212753) group. Standard reduction methods like the Wolff-Kishner (using hydrazine (B178648) and a strong base) or Clemmensen (using zinc amalgam and concentrated HCl) reduction can be employed to furnish the final 1-(3-chloropropyl)-2-methoxybenzene intermediate.

Formation of the 1-[3-(2-Methoxyphenyl)propyl]piperazine Core Scaffold

With the primary precursors in hand, the core structure of this compound can be assembled. This is typically achieved through N-alkylation, a class of reaction that includes nucleophilic substitutions and condensation reactions.

Nucleophilic Substitution Reactions

The most direct method for forming the core scaffold is the nucleophilic substitution reaction between piperazine and a suitable propyl-linked halide intermediate, such as 1-(3-chloropropyl)-2-methoxybenzene. In this reaction, one of the secondary amine nitrogens of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon atom of the propyl chain that is bonded to the halogen, displacing the halide leaving group.

To achieve mono-alkylation and prevent the formation of undesired N,N'-disubstituted products, a large excess of piperazine is often used. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), in the presence of a base like potassium carbonate (K₂CO₃) to neutralize the hydrohalic acid byproduct. mdpi.com The addition of a catalyst, such as sodium or potassium iodide, can enhance the reaction rate by an in-situ Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide. mdpi.comgoogle.com

Condensation and Alkylation Reactions

Condensation and alkylation are overarching terms that describe the formation of the core scaffold. A variation involves the reaction of the pre-formed 1-(2-methoxyphenyl)piperazine with a bifunctional propylating agent, such as 1,3-dichloropropane (B93676) or 1-bromo-3-chloropropane. mdpi.com This reaction, a direct N-alkylation, yields an intermediate, 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine. mdpi.com This intermediate is itself a valuable synthon for further elaboration. The reaction conditions are similar to those described above, involving a base (K₂CO₃) and a solvent like acetonitrile, often under reflux conditions. mdpi.com

Piperazine DerivativeAlkylating AgentBase/CatalystSolventConditions
1-(2-Methoxyphenyl)piperazine1,3-DichloropropaneK₂CO₃Acetonitrile70°C to reflux, 14h mdpi.com
1-(2-Methoxyphenyl)piperazine HCl1-Halo-3-(2,6-dioxopiperidin-1-yl)propaneK₂CO₃ / KIDMFNot specified google.com

Examples of N-alkylation reactions for constructing arylpiperazine propyl-linked scaffolds.

Strategies for Functionalizing the Propyl Chain and Piperazine Nitrogen

Once the this compound core is synthesized, the secondary amine at the N4 position of the piperazine ring provides a versatile handle for further chemical derivatization. This allows for the introduction of a wide array of functional groups to modulate the compound's physicochemical properties.

Common functionalization strategies include:

N-Alkylation/N-Benzylation: The secondary amine can be further alkylated by reaction with various alkyl or benzyl (B1604629) halides in the presence of a base. nih.gov This introduces simple alkyl chains or more complex benzylic groups.

N-Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) forms stable amide bonds. nih.gov This strategy is used to introduce a variety of carbonyl-containing moieties.

N-Sulfonylation: Treatment with sulfonyl chlorides (e.g., trifluoromethylsulfonyl chloride) in the presence of a base yields sulfonamides, which are important functional groups in medicinal chemistry. nih.gov

Diazonium Coupling: The secondary amine can also react with diazonium salts, resulting in the formation of triazene (B1217601) derivatives. benthamopenarchives.comresearchgate.net

While functionalization of the piperazine nitrogen is most common, modifications involving the propyl chain are also possible. For instance, starting with a propylating agent that contains a protected functional group (e.g., a protected amine or alcohol) allows for deprotection and subsequent derivatization at the terminus of the propyl chain after its attachment to the piperazine core.

Reaction TypeReagent ClassConditionsFunctional Group Introduced
N-Alkylation Alkyl Halides, Benzyl HalidesK₂CO₃, DMFAlkyl, Substituted Benzyl nih.gov
N-Acylation Acyl Chlorides, Carboxylic Acids + Coupling AgentsBase, various solventsAmide nih.gov
N-Sulfonylation Sulfonyl ChloridesBase, various solventsSulfonamide nih.gov
Diazonium Coupling Aryl Diazonium SaltsAqueous/Organic BiphasicAryldiazenyl (Triazene) benthamopenarchives.com

Summary of common strategies for functionalizing the N4-position of the piperazine ring.

Attachment of Benzotriazole (B28993) Moieties

A significant derivatization involves the introduction of a benzotriazole fragment to the terminal end of the propyl chain. A series of 4-alkyl-1-(o-methoxyphenyl)piperazines featuring a terminal benzotriazole moiety have been synthesized to explore their pharmacological properties. nih.gov The resulting compound, 4-[3-(benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine, has been identified as a potent antagonist for the 5-HT1A receptor. nih.gov

The synthesis is typically achieved through a nucleophilic substitution reaction. In this process, 1-(2-methoxyphenyl)piperazine is reacted with a halo-alkylated benzotriazole, such as 1-(3-bromopropyl)benzotriazole, in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Reactants Reagents/Conditions Product Reference
1-(2-Methoxyphenyl)piperazine1-(3-Halopropyl)benzotriazole, Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile)4-[3-(Benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine nih.gov

Introduction of Phenoxy and Substituted Phenoxy Groups

The specific synthetic methodologies for the introduction of phenoxy and substituted phenoxy groups onto the propyl-linked 1-(2-methoxyphenyl)piperazine core could not be detailed from the available search results. This derivatization would typically involve the reaction of a terminal halo- or tosyloxy-functionalized this compound with a desired phenol (B47542) or substituted phenol under basic conditions (Williamson ether synthesis).

Incorporation of Phthalamido Fragments

The incorporation of a phthalamido group is a common strategy in medicinal chemistry to introduce a bulky, planar fragment. The synthesis of N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]phthalimide is achieved via a direct alkylation reaction. researchgate.net This involves the condensation of 1-(2-methoxyphenyl)piperazine with an N-(haloalkyl)phthalimide, typically N-(3-bromopropyl)phthalimide. researchgate.net The reaction is generally performed under reflux in a suitable solvent like acetonitrile, with a base such as anhydrous potassium carbonate to act as a proton scavenger. This method is efficient and leads to high yields of the desired product.

Reactants Reagents/Conditions Product Reference
1-(2-Methoxyphenyl)piperazine, N-(3-Bromopropyl)phthalimideAnhydrous Potassium Carbonate (K₂CO₃), Acetonitrile, RefluxN-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]phthalimide researchgate.net

Conjugation with Adamantane (B196018) and Related Polycyclic Systems

The conjugation of adamantane, a bulky, lipophilic polycyclic system, can significantly alter the pharmacokinetic profile of a molecule. mdpi.com The synthesis of adamantane derivatives of 1-(2-methoxyphenyl)piperazine linked by a propyl chain has been successfully reported. mdpi.com This is a multi-step synthesis that begins with the creation of a key intermediate. mdpi.com

First, 1-(2-methoxyphenyl)piperazine is reacted with 1,3-dichloropropane in acetonitrile with potassium carbonate at reflux to yield the intermediate, 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine. mdpi.com This intermediate is then condensed with an adamantane-containing amine, such as amantadine (B194251) hydrochloride. mdpi.com The reaction is carried out in dry acetonitrile in the presence of potassium carbonate and a catalytic amount of sodium iodide to facilitate the substitution. mdpi.com

Step Reactants Reagents/Conditions Product Yield Reference
11-(2-Methoxyphenyl)piperazine, 1,3-DichloropropaneK₂CO₃, Acetonitrile, 70°C, Reflux (14 h)1-(3-Chloropropyl)-4-(2-methoxyphenyl)piperazine70% mdpi.com
21-(3-Chloropropyl)-4-(2-methoxyphenyl)piperazine, Amantadine hydrochlorideK₂CO₃, NaI (catalytic), Dry Acetonitrile, Reflux (8 h)N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine- mdpi.com

Derivatization with Sulfonamide and Carboxamide Linkers

The introduction of sulfonamide and carboxamide groups is a widely used strategy to create derivatives with diverse biological activities. nih.govnih.gov For carboxamide derivatives, a common synthetic route involves the reaction of a propyl-linked amine with an appropriate acid chloride. prepchem.com For example, N-[3-[4-(2-Methoxyphenyl)-1-piperazinyl]propyl]-2-benzofurancarboxamide is synthesized by reacting [4-(2-methoxyphenyl)piperazino]propylamine with benzofuran-2-carboxylic acid chloride. prepchem.com The reaction is typically performed in a solvent like methylene dichloride with a tertiary amine base, such as triethylamine, to neutralize the HCl byproduct. prepchem.com

For sulfonamide derivatives, the synthesis generally involves reacting the terminal amine of the propylpiperazine linker with a desired sulfonyl chloride in an inert solvent with a base like triethylamine. mdpi.com This modular approach allows for the synthesis of a wide library of compounds for structure-activity relationship studies. nih.gov

Linker Type Reactants Reagents/Conditions Product Example Reference
Carboxamide[4-(2-Methoxyphenyl)piperazino]propylamine, Benzofuran-2-carboxylic acid chlorideTriethylamine, Methylene DichlorideN-[3-[4-(2-Methoxyphenyl)-1-piperazinyl]propyl]-2-benzofurancarboxamide prepchem.com
Sulfonamide[4-(2-Methoxyphenyl)piperazino]propylamine, Aryl/Alkyl Sulfonyl ChlorideTriethylamine, DichloromethaneN-[3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl]sulfonamide mdpi.com

Structural Characterization and Purity Assessment Methods for Synthesized Compounds

The confirmation of the chemical structure and the assessment of the purity of newly synthesized compounds are critical steps in chemical research. A combination of spectroscopic and chromatographic techniques is employed for the comprehensive characterization of this compound derivatives. nbinno.commdpi.comchemicalbook.com

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for structural elucidation. ¹H NMR provides information on the number and environment of protons, confirming the presence of the aromatic rings, the methoxy group, the propyl linker, and the piperazine moiety. ¹³C NMR is used to identify all unique carbon atoms in the molecule. For instance, in the intermediate 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine, characteristic signals appear at 55.2 ppm for the propyl carbon attached to the piperazine nitrogen (C1) and 56.0 ppm for the methoxy carbon (OCH₃). mdpi.com

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compounds, which helps confirm their identity. nih.gov The fragmentation pattern can also provide additional structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For example, in carboxamide derivatives, characteristic absorption bands for the C=O (amide) and N-H stretching vibrations would be expected.

Chromatographic and Other Methods:

Chromatography: Techniques such as column chromatography are essential for the purification of the final products. mdpi.com Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of a reaction and to get a preliminary assessment of product purity. chemicalbook.com

Melting Point Determination: For solid compounds, the melting point is a crucial indicator of purity. A sharp melting point range typically suggests a pure substance.

Elemental Analysis: This analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimental values are compared with the calculated values for the proposed molecular formula to confirm the compound's elemental composition. mdpi.com

Pharmacological Characterization and Receptor Interaction Profiles of 1 3 2 Methoxyphenyl Propyl Piperazine Analogs

Serotonin (B10506) (5-HT) Receptor System Interactions

Analogs based on the 1-(2-methoxyphenyl)piperazine (B120316) scaffold have been extensively studied for their interactions with various serotonin receptor subtypes. The inherent structural features of this chemical class provide a foundation for high-affinity binding, which can be modulated through synthetic modifications to achieve desired selectivity profiles.

Affinity and Selectivity for 5-HT1A Receptors

The 1-(2-methoxyphenyl)piperazine motif is a well-established pharmacophore for high-affinity 5-HT1A receptor ligands. semanticscholar.org Numerous studies have demonstrated that derivatives incorporating this moiety exhibit potent binding to 5-HT1A receptors, often in the low nanomolar or even subnanomolar range. semanticscholar.orgnih.gov

For instance, linking the 2-methoxyphenylpiperazine group via a three-carbon linker to bulky, cage-like carbocyclic structures such as 1-adamantanamine and memantine (B1676192) results in highly selective ligands for the 5-HT1A receptor. semanticscholar.org Specifically, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1]decan-1-amine fumarate (B1241708) was found to have a binding constant (Ki) of 1.2 nM, while its 3,5-dimethyl-tricyclo[3.3.1.1]decan-1-amine analog showed a Ki of 21.3 nM. semanticscholar.org

Structure-activity relationship (SAR) studies on analogs of 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190), a known 5-HT1A antagonist, have sought to improve selectivity over α1-adrenergic receptors. nih.gov While NAN-190 binds with high affinity to 5-HT1A receptors (Ki = 0.6 nM), it has a nearly equal affinity for α1-adrenergic sites (Ki = 0.8 nM). nih.gov Replacing the terminal phthalimide (B116566) moiety with alkyl amides, particularly those with increased bulkiness like an adamantane (B196018) group, significantly enhanced both affinity and selectivity. nih.gov The compound 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine demonstrated a high affinity for 5-HT1A sites with a Ki value of 0.4 nM and a remarkable 160-fold selectivity over α1-adrenergic receptors. nih.gov

Further modifications, such as incorporating cycloalkyl amide fragments, have also yielded compounds with enhanced affinity. Derivatives containing cis-bicyclo[3.3.0]octane, norbornane (B1196662), and norbornene groups bind to 5-HT1A sites with Ki values ranging from 0.12 to 0.63 nM, representing a 2- to 10-fold higher affinity than NAN-190. nih.gov The length of the alkyl chain connecting the piperazine (B1678402) and the terminal amide fragment is also crucial, with a four-carbon chain appearing optimal for some series of derivatives. nih.gov

Table 1: Binding Affinity of Selected 1-(2-Methoxyphenyl)piperazine Analogs for 5-HT1A Receptors

Compound NameKi (nM)Selectivity over α1-Adrenoceptors
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1]decan-1-amine fumarate1.2 semanticscholar.orgHigh semanticscholar.org
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1]decan-1-amine fumarate21.3 semanticscholar.orgHigh semanticscholar.org
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190)0.6 nih.gov~1.3-fold nih.gov
4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine0.4 nih.gov160-fold nih.gov
Cycloalkyl Amide Derivatives (e.g., with norbornane)0.12 - 0.63 nih.govN/A

Affinity and Selectivity for 5-HT2A Receptors

While the 1-(2-methoxyphenyl)piperazine scaffold is most prominently associated with 5-HT1A affinity, certain analogs also interact with 5-HT2A receptors. However, the affinity for 5-HT2A is generally lower compared to 5-HT1A, leading to a degree of selectivity. A study of 1-arylpiperazine derivatives, including those with a 2-methoxyphenyl substitution, investigated their binding to 5-HT1A, 5-HT2A, and 5-HT7 receptors. For many of these compounds, the affinity for 5-HT2A receptors was found to be moderate to low. researchgate.net

In a series of 1-aryl-4-(4-succinimidobutyl)piperazines and their conformationally constrained analogs, the binding profiles at 5-HT1A and 5-HT2A receptors were evaluated. The structural modifications influenced the affinity and the selectivity between these two receptor subtypes.

Computational studies, including molecular docking and 3D-QSAR analyses, have been performed on datasets of arylpiperazine derivatives to explore the structural features that govern their inhibitory activity at the 5-HT2A receptor. mdpi.com These studies indicate that arylpiperazine derivatives bind to a specific site on the receptor, adopting a "V" conformation stabilized by hydrogen bonds, π-π stacking, and hydrophobic interactions. mdpi.com

Affinity and Selectivity for 5-HT7 Receptors

Derivatives of 1-(2-methoxyphenyl)piperazine have also been identified as ligands for the 5-HT7 receptor. This receptor subtype has emerged as a significant target for central nervous system disorders. Research has shown that modifications to the arylpiperazine structure can yield compounds with high affinity for 5-HT7 receptors.

In an effort to discover selective 5-HT7 receptor antagonists, a series of aryl biphenyl-3-ylmethylpiperazines were synthesized and evaluated. researchgate.netelsevierpure.com Among these, 1-([2'-methoxy-(1,1'-biphenyl)-3-yl]methyl)-4-(2-methoxyphenyl)piperazine was identified as the most potent binder to the 5-HT7 receptor, with a pKi value of 7.83. researchgate.netelsevierpure.com This compound also demonstrated selectivity for the 5-HT7 receptor over other serotonin receptor subtypes, including 5-HT1A and 5-HT2A. researchgate.netelsevierpure.com

Another study explored a bivalent ligand approach by linking two moieties of 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine through polymethylene chains of varying lengths. nih.gov The goal was to enhance affinity for the 5-HT7 receptor and improve selectivity over 5-HT1A receptors. The resulting dimeric compounds showed affinities for the 5-HT7 receptor that were as high as the original monomer, although there was no significant improvement in selectivity. nih.gov Interestingly, some of these dimers displayed slightly higher affinity for the 5-HT1A receptor than the monomer. nih.gov

Mechanisms of Action as Agonists, Partial Agonists, and Antagonists

The functional activity of 1-(2-methoxyphenyl)piperazine analogs at serotonin receptors is highly dependent on their specific chemical structures. These compounds can act as antagonists, partial agonists, or full agonists.

Several high-affinity 5-HT1A ligands derived from this scaffold have been characterized as antagonists. For example, 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine, which binds with high affinity (Ki = 0.4 nM), retains antagonist activity as demonstrated in a 5-HT1A-coupled adenylyl cyclase assay. nih.gov Similarly, a series of 1,3-dimethyl-7-phenylalkyl-8-[3-(4-phenyl-1-piperazinyl)propylamino]-purine-2,6-dione derivatives, including analogs with the 2-methoxyphenylpiperazine moiety, behaved as postsynaptic 5-HT1A receptor antagonists in functional in vivo models. researchgate.net

Other structural modifications can lead to partial agonist activity. In a series of novel ω-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl derivatives, shortening the aliphatic linker chain from four to two methylene (B1212753) groups was shown to expose intrinsic activity. researchgate.net One such derivative was characterized as a weak partial agonist of 5-HT1A receptors, acting as an agonist at presynaptic receptors and an antagonist at postsynaptic ones. researchgate.net

At the 5-HT7 receptor, the compound 1-([2'-methoxy-(1,1'-biphenyl)-3-yl]methyl)-4-(2-methoxyphenyl)piperazine was confirmed through functional assays to be an antagonist. researchgate.netelsevierpure.com

Adrenergic Receptor System Interactions

A significant aspect of the pharmacological profile of 1-(2-methoxyphenyl)piperazine analogs is their interaction with adrenergic receptors, particularly the α1-adrenoceptors. This interaction is often considered an off-target effect when the primary goal is to achieve selectivity for serotonin receptors.

Affinity and Selectivity for α1-Adrenoceptors

A study of 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives found that several compounds displaced the α1-selective radioligand [3H]prazosin in the low nanomolar range (Ki = 2.1-13.1 nM). nih.gov For example, 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride showed a high α1-affinity (Ki = 2.1 nM) and was 61-fold more selective for α1 over α2-receptors. nih.govingentaconnect.com Another analog, 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride, had a Ki value of 2.4 nM for the α1-adrenoceptor and was over 142 times more selective for α1 than α2-adrenoceptors. nih.govingentaconnect.com These compounds also demonstrated potent α1-antagonistic properties in functional assays, inhibiting phenylephrine-induced contractions in isolated rat aorta with high pA2 values. nih.gov

The challenge of achieving selectivity for 5-HT1A receptors over α1-adrenoceptors is highlighted by compounds like NAN-190, which has nearly identical nanomolar affinities for both receptors. nih.gov However, targeted chemical modifications have proven successful in mitigating this issue. Replacing the terminal fragment of NAN-190 with specific cycloalkyl amide groups can significantly reduce α1-adrenergic activity while maintaining or even enhancing 5-HT1A affinity. nih.gov For instance, certain derivatives with cis-bicyclo[3.3.0]octane or norbornane groups are potent 5-HT1A ligands but are devoid of antagonist activity at α1-adrenergic receptors. nih.gov

A naftopidil-derived α1D/1A antagonist, 1-benzyl-N-(3-(4-(2-methoxyphenyl)piperazine-1-yl)propyl)-1H-indole-2-carboxamide (HJZ-12), exhibits high subtype-selectivity for both α1D- and α1A-adrenoceptors over the α1B subtype. frontiersin.org

Table 2: Binding and Functional Activity of Selected 1-(2-Methoxyphenyl)piperazine Analogs at α1-Adrenoceptors

Compound Nameα1-Adrenoceptor Affinity (Ki, nM)α1-Adrenoceptor Selectivity (α1 vs α2)Antagonistic Potency (pA2)
1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl2.1 nih.govingentaconnect.com61.05-fold nih.govingentaconnect.com8.441 - 8.807 (range for series) nih.gov
1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl2.4 nih.govingentaconnect.com142.13-fold nih.govingentaconnect.com8.807 nih.govingentaconnect.com
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190)0.8 nih.govN/AN/A
4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine~64 (calculated from Ki 5-HT1A and selectivity) nih.govN/AN/A

Affinity and Selectivity for α2-Adrenoceptors

The 1-(o-methoxyphenyl)piperazine moiety is a crucial structural component for affinity towards α-adrenoceptors. nih.gov In studies of various 1,4-substituted piperazine derivatives, the affinity for α1- and α2-adrenoceptors was evaluated through radioligand binding assays on rat cerebral cortex membranes, using [3H]clonidine as the specific radioligand for α2-receptors. nih.govingentaconnect.com

While direct affinity data for 1-[3-(2-Methoxyphenyl)propyl]piperazine is not explicitly detailed in the provided research, analysis of its close structural analogs reveals important trends. For instance, a series of 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives showed varying affinities for α-adrenoceptors. nih.gov One of the most selective compounds, 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride, demonstrated a 142.13-fold higher selectivity for α1- over α2-adrenoceptors. ingentaconnect.com Similarly, 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride was 61.05 times more selective for α1 than α2-receptors. nih.govingentaconnect.com

These findings underscore that while compounds containing the 1-(o-methoxyphenyl)piperazine group can bind to α2-adrenoceptors, modifications to the other parts of the molecule can significantly influence this affinity and, particularly, the selectivity ratio between α1 and α2 subtypes. nih.gov Another compound, 1-(m-chlorophenyl)piperazine (mCPP), which shares the piperazine core, displayed an affinity (IC50) of 570 nM for α2-adrenergic receptors. nih.gov

CompoundReceptorAffinity (Ki) [nM]Selectivity (α1 vs α2)Reference
1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride (Analog)α2341.1142.13-fold for α1 ingentaconnect.com
1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride (Analog)α2128.261.05-fold for α1 nih.govingentaconnect.com
1-(m-chlorophenyl)piperazine (mCPP) (Analog)α2570 (IC50)Not Specified nih.gov

Evaluation of Adrenolytic Properties

The adrenolytic, or adrenaline-blocking, properties of compounds containing the 1-(o-methoxyphenyl)piperazine moiety have been primarily characterized through their α1-antagonistic actions. nih.gov Functional assays, such as the inhibition of phenylephrine-induced contractions in isolated rat aorta, have been used to determine the antagonistic potency (pA2 values) of these derivatives. ingentaconnect.com

The results from these functional tests generally align with the findings from radioligand binding assays. ingentaconnect.com For example, 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride, which showed high affinity for α1-adrenoceptors, also demonstrated the most potent antagonistic activity with a pA2 value of 8.807. nih.govingentaconnect.com This suggests a strong blockade of α1-adrenergic signaling. The parent compound 1-(2-methoxyphenyl)piperazine is noted as an effective blocker of dopaminergic receptors and has shown pronounced antihypertensive and weak sympatholytic (sympathetic nervous system blocking) activities in animal studies. ncats.io This sympatholytic action is consistent with adrenolytic properties.

CompoundFunctional AssayPotency (pA2)Adrenolytic PropertyReference
1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride (Analog)Inhibition of phenylephrine-induced contraction8.807α1-Antagonist nih.govingentaconnect.com
1-(2-methoxyphenyl)piperazine (Parent Compound)In vivo animal studiesNot SpecifiedWeak sympatholytic ncats.io
HJZ-12 (Analog)Not SpecifiedNot Specifiedα1D/1A-Antagonist frontiersin.org

Dopamine (B1211576) (DA) Receptor System Interactions

The 1-arylpiperazine scaffold is a well-established pharmacophore for dopamine receptor ligands, and derivatives of this compound have been extensively studied for their interactions with D2-like (D2, D3, and D4) receptors. nih.govnih.gov

Affinity and Selectivity for D2 Receptors

Analogs of this compound demonstrate a significant affinity for the dopamine D2 receptor subtype. In a study of N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides, variations in the alkyl spacer and the terminal aryl moiety were explored to optimize affinity and selectivity. nih.gov For instance, the compound (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide displayed a high affinity for the human D2L receptor with a Ki value of 76.4 nM. nih.gov

Another related compound, 7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one, was found to bind to the D2 receptor with high affinity (Ki < 0.3 nM) and exhibited over 50-fold selectivity for D2 versus D3 receptors. researchgate.net The parent structure, 1-(2-methoxyphenyl)piperazine, is itself an effective blocker of striatal dopaminergic receptors. ncats.io The high degree of amino acid sequence homology between D2 and D3 receptors makes achieving high selectivity challenging. nih.gov Nevertheless, structural modifications, such as the length of the alkyl linker, play a substantial role in driving D2-like subtype selectivity. chemrxiv.org

CompoundReceptorAffinity (Ki) [nM]Selectivity (D2 vs. D3)Reference
(E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide (Analog)hD2L76.40.006-fold (D3 pref.) nih.gov
7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one (Analog)D2< 0.3>50-fold researchgate.net
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (Analog)D2>10,000 (IC50)<0.0000057-fold (D4 pref.) nih.gov

Affinity and Selectivity for D3 Receptors

The dopamine D3 receptor is a significant target for therapeutic agents, and many this compound analogs have been designed to preferentially bind to this subtype. nih.gov The D3 receptor shares high homology with the D2 receptor, making selectivity a key challenge in drug design. nih.gov

Research has shown that extending the aliphatic or aryl spacers in these molecules into a more linear conformation is crucial for D3 receptor selectivity. nih.gov One such analog, (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide, demonstrated a very high affinity for the human D3 receptor (Ki = 0.5 nM), resulting in a 153-fold selectivity for D3 over D2 receptors. nih.gov Further structure-activity relationship (SAR) studies on N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides have led to the identification of enantioselective D3 antagonists, suggesting that specific regions of the receptor, such as the second extracellular loop, play a key role in conferring both selectivity and enantioselectivity. nih.gov

CompoundReceptorAffinity (Ki) [nM]Selectivity (D3 vs. D2)Reference
(E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide (Analog)hD30.5153-fold nih.gov
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (Analog)D3Not SpecifiedNot Specified nih.gov
N-(3-Fluoro-4-(4-(2-methoxyphenyl)piperazine-1-yl)-butyl)-aryl carboxamides (Analog Series)D32.6>1000-fold (for 8j) nih.gov

Affinity and Selectivity for D4 Receptors

The dopamine D4 receptor is another member of the D2-like family that has been a target for compounds based on the arylpiperazine structure. nih.gov Selectivity for the D4 receptor over D2 and D3 subtypes is often influenced by the length of the linker chain connecting the piperazine ring to a terminal moiety. chemrxiv.org

In a series of 1-aryl-4-alkylpiperazines, compounds with a terminal benzamide (B126) fragment were synthesized and tested for their affinity at cloned human dopamine D4 receptors. nih.gov One of the most potent and selective ligands identified was N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, which, while not a direct methoxyphenylpropyl analog, highlights the scaffold's potential. It exhibited an exceptionally high affinity for the D4 receptor (IC50 = 0.057 nM) and a selectivity of over 10,000-fold against the D2 receptor. nih.gov This demonstrates that subtle modifications to the arylpiperazine structure can dramatically shift affinity and selectivity toward the D4 subtype. SAR studies have shown that reducing the linker from a butyl to a propyl chain can significantly improve D4 selectivity over D2 and D3 receptors. chemrxiv.org

CompoundReceptorAffinity (IC50) [nM]Selectivity (D4 vs. D2)Reference
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (Analog)D40.057>10,000-fold nih.gov

Other Neurotransmitter and Receptor System Interactions

Beyond the adrenergic and dopaminergic systems, the 1-(2-methoxyphenyl)piperazine moiety is a component of many agents that interact with serotonergic receptors. ncats.io For example, 5-[3-(4-Arylpiperazin-1-yl)propyl]-1H-benzimidazoles and their ethoxy analogs were examined for their affinity for 5-HT1A receptors alongside dopamine receptors. nih.gov

The related compound 1-(m-chlorophenyl)piperazine (mCPP) has been shown to be relatively non-selective, interacting with multiple neurotransmitter systems. It is nearly equipotent at all 5-hydroxytryptamine (5-HT) receptor subtypes, with IC50 values ranging from 360 to 1300 nM. nih.gov Furthermore, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a potent D4 ligand, was also screened for cross-reactivity and was found to be selective against serotonin 5-HT1A and adrenergic α1 receptors. nih.gov This indicates that while the arylpiperazine scaffold has the potential for broad activity, high selectivity for a single receptor target can be achieved through specific structural modifications.

GABAA Receptor Interactions

Research into the effects of piperazine derivatives on the GABAergic system has revealed a potential mechanism of action involving the antagonism of GABAA receptors. A study investigating a range of piperazine derivatives, including methoxyphenylpiperazines (MPPs), demonstrated their ability to inhibit the function of the human α1β2γ2 GABAA receptor. nih.gov In this study, various derivatives were shown to concentration-dependently inhibit the GABA-evoked ion current. nih.gov Among the tested methoxyphenylpiperazines, 1-(3-methoxyphenyl)piperazine (B98948) (3MPP) and 1-(4-methoxyphenyl)piperazine (B173029) (4MPP) were more potent antagonists than 1-(2-methoxyphenyl)piperazine (2MPP). nih.gov

GABAA receptors are complex heteropentameric structures, and the binding of ligands can be influenced by the specific subunit composition. wikipedia.orgencyclopedia.pubnih.gov Allosteric modulators can bind to sites on the receptor that are distinct from the GABA binding site, influencing the receptor's response to its endogenous ligand. wikipedia.orgencyclopedia.pubnih.gov The antagonistic action of the piperazine derivatives observed in the aforementioned study suggests an interaction that prevents the normal ion channel gating function of the receptor upon GABA binding. nih.gov

Nicotinic Acetylcholine (B1216132) Receptor Interactions

The interaction of phenylpiperazine derivatives with nicotinic acetylcholine receptors (nAChRs) is an area of active investigation. While direct studies on this compound are limited, research on structurally related compounds provides insights into potential activities at these receptors. For instance, N,N-diethyl-N′-phenylpiperazine (diEPP), a phenylpiperazine derivative, has been characterized as a "silent agonist" at the α7 nAChR subtype. nih.gov Silent agonists are compounds that can induce a desensitized state of the receptor without causing significant channel activation. nih.gov This modulation is of interest for its potential therapeutic applications in inflammation and neuropathic pain. nih.gov

The functional topology of phenylpiperazinium compounds at nAChRs has been explored, revealing that modifications to the phenyl ring and the piperazine nitrogen can tune the activity of these ligands, leading to either agonism or antagonism at different nAChR subtypes. nih.gov The study of various diEPP analogs with substitutions on the phenyl ring has demonstrated that it is possible to enhance the desensitization effect without a corresponding increase in partial agonist activity. nih.gov

These findings suggest that this compound and its analogs, which share the core phenylpiperazine scaffold, may also interact with nAChRs. The specific nature of this interaction—whether agonistic, antagonistic, or modulatory—would depend on the precise structural features of the molecule, including the methoxy (B1213986) group on the phenyl ring and the propyl linker. Further studies employing techniques such as two-electrode voltage clamping with expressed nAChR subtypes would be necessary to fully characterize the nicotinic pharmacology of this compound. nih.gov

Sigma (σ) Receptor Binding (σ1, σ2)

Analogs of this compound have demonstrated significant binding affinity for both sigma-1 (σ1) and sigma-2 (σ2) receptors. Structure-activity relationship (SAR) studies on various arylpiperazine derivatives have helped to elucidate the structural requirements for high affinity and selectivity at these receptor subtypes. acs.org

In general, the nature of the substituent on the phenyl ring and the length of the alkyl chain connecting to the piperazine moiety are critical determinants of sigma receptor affinity. For instance, studies on a series of N-arylalkylpiperidines and piperazines have shown that phenylpropylamines are potential leads for developing selective σ2 agents. ethernet.edu.et

The binding affinities of several representative piperazine and piperidine (B6355638) derivatives for σ1 and σ2 receptors have been determined through radioligand binding assays. These studies often utilize radiolabeled ligands such as 3H-pentazocine for σ1 and [3H]DTG for σ2 receptors to determine the inhibition constant (Ki) of the test compounds. nih.gov The data from such studies allow for the comparison of the relative affinities of different analogs and the determination of their selectivity for σ1 versus σ2 receptors.

Below is a table summarizing the sigma receptor binding affinities for some relevant analog compounds.

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Reference
Compound 4 (A piperazine derivative)1531- nih.gov
Compound 11 (A piperidine derivative)4.4167.9 nih.gov
FE-SA45038.0113.2 nih.gov
SA45034.663.1 nih.gov

The data indicate that subtle structural modifications can significantly impact both affinity and selectivity for sigma receptor subtypes. For example, the replacement of a piperazine ring with a piperidine ring in one series of compounds led to a dramatic increase in σ1 receptor affinity. nih.gov

Metabotropic Glutamate (B1630785) Receptor Subtype 1 (mGluR1) Binding

The interaction of (2-methoxyphenyl)piperazine derivatives with the metabotropic glutamate receptor subtype 1 (mGluR1) has been demonstrated through preclinical imaging studies. A specific derivative, N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N-methylpyridin-2-amine, was synthesized and radiolabeled for use in positron emission tomography (PET). nih.govresearchgate.net In vitro autoradiography using this radioligand confirmed high uptake in mGluR1-rich regions of the brain. nih.govresearchgate.net

These imaging studies provide strong evidence that the (2-methoxyphenyl)piperazine scaffold can bind with specificity to mGluR1. nih.govresearchgate.net While these studies were not designed to determine the functional nature of the interaction (i.e., agonist or antagonist), they establish that this class of compounds has the potential to target mGluR1.

Further investigation into the functional consequences of this binding is warranted. It is known that mGluR1 antagonists can modulate the behavioral effects of certain drugs of abuse, suggesting a role for these receptors in reward and addiction pathways. nih.gov The development of selective mGluR1 ligands based on the (2-methoxyphenyl)piperazine structure could therefore have therapeutic potential in various neurological and psychiatric disorders.

Radioligand Binding Assays and In Vitro Functional Assays for Receptor Affinity and Efficacy

The characterization of the interaction of compounds like this compound with their target receptors relies heavily on two key experimental approaches: radioligand binding assays and in vitro functional assays. nih.govsci-hub.se These assays provide crucial information about the affinity of a ligand for a receptor and its efficacy in eliciting a biological response.

Radioligand Binding Assays are used to determine the affinity of a ligand for a specific receptor. nih.gov These assays typically involve incubating a preparation of the receptor (e.g., cell membranes expressing the receptor) with a radiolabeled ligand (a ligand with a radioactive isotope). The binding of the radioligand to the receptor is then measured. To determine the affinity of an unlabeled compound (like this compound), a competition binding assay is performed. In this setup, the receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) can be calculated. The Ki value is a measure of the affinity of the test compound for the receptor, with lower Ki values indicating higher affinity. nih.govsci-hub.se

In Vitro Functional Assays are employed to determine the efficacy of a ligand, i.e., whether it acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces the basal activity of the receptor). semanticscholar.org The specific type of functional assay used depends on the signaling pathway of the receptor being studied. For G-protein coupled receptors (GPCRs), common functional assays include:

cAMP Assays: These are used for receptors that couple to Gs or Gi proteins, which respectively stimulate or inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP). semanticscholar.org

Calcium Flux Assays: These are suitable for receptors that couple to Gq proteins, which activate phospholipase C and lead to an increase in intracellular calcium levels. nih.gov

G-Protein Activation Assays: These assays, such as the [35S]GTPγS binding assay, directly measure the activation of G-proteins by the receptor in the presence of a ligand. semanticscholar.org

Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) linked to a response element that is activated by the receptor's signaling pathway. The amount of reporter protein produced is then a measure of receptor activation. nih.gov

For ligand-gated ion channels like GABAA and nicotinic acetylcholine receptors, electrophysiological techniques such as two-electrode voltage clamp in Xenopus oocytes or patch-clamp recordings in mammalian cells are used to measure the ion flow through the channel in response to the ligand. nih.gov These techniques can determine whether a compound enhances or inhibits the ion current, thus defining its functional activity.

Structure Activity Relationship Sar Studies on 1 3 2 Methoxyphenyl Propyl Piperazine Derivatives

Elucidation of Pharmacophoric Requirements for Receptor Binding

The pharmacophore model for arylpiperazine derivatives, a class to which 1-[3-(2-Methoxyphenyl)propyl]piperazine belongs, generally consists of three key features: a hydrophobic aromatic region (the aryl group), a protonatable nitrogen atom within the piperazine (B1678402) ring, and a linker of variable length connecting to a terminal group which often provides additional interaction points.

The 2-methoxyphenyl group is a well-established bioisostere for the indole (B1671886) nucleus of serotonin (B10506), contributing significantly to the affinity for serotonergic receptors. The methoxy (B1213986) group at the ortho position is considered crucial for high affinity at 5-HT1A receptors. The piperazine ring is a critical component, with the nitrogen atom (N1) attached to the aryl group and the other nitrogen (N4) available for substitution. The basicity of the N4 nitrogen allows for ionic interactions with acidic residues in the receptor binding pocket. The propyl linker provides an optimal spatial orientation for the terminal moiety to interact with the receptor.

Impact of Substituents on the Methoxyphenyl Moiety on Receptor Profile

The substitution pattern on the methoxyphenyl ring plays a pivotal role in modulating the receptor binding profile of these derivatives. The position and nature of the substituent can significantly alter affinity and selectivity.

The ortho-methoxy group is a hallmark of many high-affinity 5-HT1A receptor ligands. This is often attributed to its ability to engage in specific hydrogen bonding or steric interactions within the receptor's binding site. While the 2-methoxy substitution is prevalent, modifications to this group and the addition of other substituents have been explored. For instance, replacing the 2-methoxy group with other small, electron-donating groups can sometimes be tolerated, but often leads to a decrease in affinity.

The position of the methoxy group is also critical. Moving the methoxy group from the ortho to the meta or para position generally results in a significant decrease in affinity for 5-HT1A receptors, highlighting the specific spatial requirements of the receptor's binding pocket.

Influence of the Propyl Linker Length and Branching on Binding Affinity and Selectivity

The three-carbon (propyl) linker is a common feature in many potent arylpiperazine-based ligands. The length of this alkyl chain is a critical determinant of binding affinity, as it dictates the distance and orientation between the arylpiperazine core and the terminal functional group.

Studies have shown that for many receptor types, particularly 5-HT1A, a linker of three to four carbons is optimal. Shortening the linker to two carbons (ethyl) or lengthening it to five carbons (pentyl) or more often leads to a significant reduction in binding affinity. This suggests that the propyl linker provides the ideal spacing for the terminal moiety to access a secondary binding pocket or interact with specific residues within the receptor.

While less explored, branching on the propyl linker generally has a detrimental effect on binding affinity. The introduction of a methyl group on the linker, for example, can introduce steric hindrance that prevents the ligand from adopting the optimal conformation for receptor binding.

Contributions of Terminal Moieties (e.g., benzotriazole (B28993), phenoxy, phthalamido, adamantane) to Receptor Interactions

Adamantane (B196018): The incorporation of a bulky, lipophilic adamantane cage at the terminal position has been shown to yield highly potent 5-HT1A receptor ligands. The adamantane group is thought to occupy a hydrophobic pocket within the receptor, leading to a significant increase in binding affinity. For example, N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine, which features a terminal adamantanamine, exhibits a Ki of 1.2 nM for the 5-HT1A receptor. ncats.io

Benzotriazole: The benzotriazole moiety has also been successfully employed as a terminal group. 4-[3-(Benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine was found to be a potent presynaptic and postsynaptic 5-HT1A receptor antagonist. nih.gov The benzotriazole ring system can participate in aromatic stacking interactions within the receptor binding site, contributing to its affinity.

Phthalamido: The phthalimido group is another terminal moiety that has been extensively studied. Derivatives incorporating a terminal phthalimido group, such as 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, have demonstrated very high affinity for 5-HT1A receptors, with Ki values in the sub-nanomolar range. nih.gov The planar phthalimido group can engage in favorable interactions within the receptor.

Phenoxy: While less common in the context of this compound, phenoxy-containing terminal groups have been explored in the broader class of arylpiperazines. The phenoxy group can provide additional aromatic interactions and can be substituted to fine-tune the electronic and steric properties of the ligand.

Terminal MoietyExample CompoundReceptor TargetBinding Affinity (Ki, nM)
AdamantanamineN-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine5-HT1A1.2 ncats.io
3,5-Dimethyl-adamantanamineN-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine5-HT1A21.3 ncats.io
Benzotriazole4-[3-(Benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine5-HT1APotent antagonist nih.gov
Phthalamido (with butyl linker)1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine5-HT1A0.6 nih.gov

Stereochemical Considerations in Ligand-Receptor Interactions

Stereochemistry can play a crucial role in the interaction of ligands with their receptors, as biological macromolecules are chiral environments. While this compound itself is achiral, the introduction of chiral centers, for instance, by substitution on the piperazine ring or the propyl linker, can lead to enantiomers with significantly different binding affinities and functional activities.

For many arylpiperazine derivatives, it has been observed that one enantiomer often displays higher affinity and/or a different functional profile (agonist vs. antagonist) than the other. This stereoselectivity underscores the importance of a precise three-dimensional arrangement of the pharmacophoric elements for optimal interaction with the receptor's binding site. However, specific studies focusing on the stereochemistry of this compound derivatives are limited in the publicly available literature.

Preclinical Pharmacological Evaluation of 1 3 2 Methoxyphenyl Propyl Piperazine Analogs in in Vivo Models

Neuropharmacological Assessments in Rodent Behavioral Models

Behavioral pharmacology studies in rodents have been a cornerstone in characterizing the in vivo effects of 1-[3-(2-Methoxyphenyl)propyl]piperazine analogs. These models are designed to assess specific behavioral domains that are analogous to symptoms of neuropsychiatric conditions in humans.

Evaluation of Anxiolytic-like Activity

The anxiolytic potential of 1-(2-methoxyphenyl)piperazine (B120316) derivatives has been investigated using various established rodent models of anxiety. These tests are based on the natural conflict between the exploratory drive of the animals and their innate aversion to open, brightly lit, or elevated spaces.

One analog, 2-{5-[4-(2-methoxyphenyl)piperazin-1-yl]pentoxy}benzamide hydrochloride (JJGW08), demonstrated anxiolytic-like properties in the four-plate test in mice. At certain doses, this compound significantly increased the number of punished crossings, an indicator of reduced anxiety nih.gov. Furthermore, in the marble-burying test, another model for assessing anxiolytic-like activity, JJGW08 significantly reduced the number of marbles buried by mice, further supporting its potential anxiolytic effects nih.gov. The mechanism underlying these effects is thought to involve the blockade of 5-HT1A and 5-HT7 receptors nih.gov.

Other arylpiperazine derivatives have also shown promise in preclinical anxiety models. For instance, N-(3-(4-(piperonyl)piperazin-1-yl)propyl)isonicotinamide (4p) and N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide (3o) exhibited anxiolytic effects in the elevated plus-maze test nih.gov. The actions of these compounds were suggested to be mediated through direct participation of 5-HT1A receptors and indirect involvement of the GABAergic system nih.gov.

Table 1: Anxiolytic-like Activity of 1-(2-Methoxyphenyl)piperazine Analogs in Rodent Models

Compound Test Model Species Key Finding Reference
JJGW08 Four-Plate Test Mice Increased number of punished crossings. nih.gov
JJGW08 Marble Burying Test Mice Reduced the number of buried marbles. nih.gov
4p and 3o Elevated Plus-Maze Not Specified Exerted significant anxiolytic effects. nih.gov

Assessment of Antidepressant-like Activity

The potential antidepressant-like effects of 1-(2-methoxyphenyl)piperazine analogs have been evaluated in widely used rodent models such as the tail suspension test and the forced swim test. These tests are based on the principle that, when placed in an inescapable stressful situation, animals will eventually adopt an immobile posture, and antidepressant compounds can reduce this immobility time.

A series of N-(2-methoxyphenyl)piperazine derivatives were synthesized and evaluated for their potential antidepressant-like activity. One of the most promising compounds, 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride, demonstrated a significant antidepressant-like effect in the tail suspension test in mice, with an effect stronger than that of the reference antidepressant imipramine (B1671792) nih.gov. This activity is believed to be linked to its high affinity for 5-HT1A and 5-HT7 receptors nih.gov.

Another novel 2-methoxyphenylpiperazine derivative, HBK-10, also exhibited antidepressant-like properties in both the forced swim test and the tail suspension test in mice nih.gov. The synthesis of HBK-10 was prompted by earlier findings on 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride, which also showed antidepressant- and anxiolytic-like properties and a high affinity for serotonergic receptors (5-HT1A, 5-HT2A, 5-HT7) nih.gov.

Table 2: Antidepressant-like Activity of 1-(2-Methoxyphenyl)piperazine Analogs in Rodent Models

Compound Test Model Species Key Finding Reference
1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride Tail Suspension Test Mice Stronger effect than imipramine. nih.gov
HBK-10 Forced Swim Test Mice Demonstrated antidepressant-like properties. nih.gov
HBK-10 Tail Suspension Test Mice Demonstrated antidepressant-like properties. nih.gov

Modulation of Spontaneous Motor Activity and Sedation

The influence of 1-(2-methoxyphenyl)piperazine analogs on spontaneous motor activity is a critical aspect of their neuropharmacological profile, as it can indicate potential sedative or stimulant effects. The open field test is commonly used to assess locomotor activity.

Studies on the piperazine (B1678402) derivative LQFM212 revealed that at high doses, it reduced spontaneous movement in mice, as indicated by a decreased number of squares crossed in the open field test nih.gov. This suggests a potential sedative effect at higher concentrations. In contrast, at lower to intermediate doses, this compound did not significantly affect locomotor activity but did show anxiolytic-like effects nih.gov.

Other piperazine-type 5-HT agonists, such as 1-(m-trifluoromethylphenyl)piperazine (TFMPP) and 1-(m-chlorophenyl)piperazine (m-CPP), have been shown to produce a dose-dependent suppression of spontaneous ambulatory behavior in rats rti.org. This reduction in locomotor activity was blocked by 5-HT antagonists, suggesting the involvement of serotonin (B10506) receptors in mediating this effect rti.org. Furthermore, 1-(2-methoxyphenyl)piperazine itself has been associated with strong sedation, particularly in the context of its antihypertensive effects nih.gov.

Table 3: Effects of Piperazine Derivatives on Spontaneous Motor Activity

Compound Test Model Species Key Finding
LQFM212 Open Field Test Mice Reduced spontaneous movement at high doses.
TFMPP and m-CPP Not Specified Rats Dose-dependent suppression of spontaneous ambulatory behavior.
1-(2-methoxyphenyl)piperazine Not Specified Not Specified Associated with strong sedation.

Effects on Stereotyped Behaviors and Body Temperature Regulation

The modulation of stereotyped behaviors, which are repetitive, unvarying, and seemingly functionless actions, can provide insights into the interaction of a compound with various neurotransmitter systems, particularly the serotonergic and dopaminergic pathways. Head-twitching in rodents is a well-established stereotyped behavior mediated by central 5-HT2 receptors.

Several 1-arylpiperazines have been shown to antagonize head-twitching induced by 5-HT2 agonists in rodents nih.gov. For instance, 1-(1-naphthyl)piperazine (B79542) (1-NP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and 1-(3-chlorophenyl)piperazine (B195711) (mCPP) all dose-dependently inhibited head-twitching behavior, suggesting their antagonistic activity at 5-HT2 receptors nih.gov.

Regarding body temperature regulation, many psychoactive compounds can induce changes in core body temperature. For example, the administration of capsaicin, a TRPV1 agonist, leads to a decrease in core body temperature, while many TRPV1 antagonists can cause hyperthermia . While specific studies on the thermoregulatory effects of this compound are not detailed in the provided context, it is a parameter often assessed in preclinical studies of centrally acting agents.

Investigation of Cardiovascular Effects and Antiarrhythmic Potential

The cardiovascular effects of 1-(2-methoxyphenyl)piperazine analogs have been a significant area of investigation, with some compounds demonstrating potent hypotensive and antiarrhythmic properties.

A novel substance, 3-[2-[4-(o-methoxyphenyl)-1-piperazinyl] ethyl]-2,4 (1H, 3H)-quinazolinedione monohydrochloride (SGB 1534), was found to have a potent vasodepressor action in anesthetized dogs, causing a fall in mean systemic blood pressure nih.gov. This effect was attributed to its potent alpha 1-adrenoreceptor blocking activity, as it eliminated the vasopressor effect induced by phenylephrine (B352888) nih.gov.

In another study, six novel arylpiperazine alkyl derivatives of salicylamide (B354443) were investigated for their cardiovascular effects in rats nih.gov. These compounds exhibited high to moderate affinity for α1-adrenoceptors. All tested compounds showed potent prophylactic and therapeutic antiarrhythmic activity in an adrenaline-induced arrhythmia model nih.gov. They also demonstrated hypotensive effects in normotensive rats, which was linked to the blockade of α1-adrenoceptors nih.gov. Importantly, these derivatives did not affect normal electrocardiogram (ECG) parameters, suggesting a low proarrhythmic potential nih.gov.

Table 4: Cardiovascular Effects of 1-(2-Methoxyphenyl)piperazine Analogs

Compound Model Species Key Finding Reference
SGB 1534 Anesthetized Dogs Dogs Potent vasodepressor action; alpha 1-adrenoreceptor blockade. nih.gov
Arylpiperazine derivatives of salicylamide Adrenaline-induced arrhythmia Rats Potent prophylactic and therapeutic antiarrhythmic activity. nih.gov
Arylpiperazine derivatives of salicylamide Normotensive Rats Rats Decreased blood pressure. nih.gov

In Vivo Studies on Brain Monoaminergic Neurotransmission

The effects of 1-(2-methoxyphenyl)piperazine analogs on brain monoaminergic systems, including dopamine (B1211576), serotonin (5-HT), and norepinephrine (B1679862), are crucial to understanding their neuropharmacological mechanisms of action. In vivo microdialysis and synaptosome preparations are common techniques used in these investigations.

Studies on 1-[2-[bis(fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride (B599025) (I-893), an aryl-1,4-dialkyl-piperazine derivative, in rats suggested that it facilitates the release of dopamine and norepinephrine and/or inhibits their reuptake in presynaptic nerve terminals nih.gov. This was evidenced by its potentiation of alpha-methyl-p-tyrosine-induced depletion of these monoamines nih.gov.

Other piperazine derivatives have also been shown to modulate monoaminergic neurotransmission. For example, 1-(3-chlorophenyl)piperazine (mCPP) and 1-(methoxyphenyl)piperazine (4MPP) have been found to inhibit monoamine reuptake and accelerate their release . In vivo microdialysis studies have shown that mCPP can increase extracellular 5-HT levels in the rat brain nih.gov.

The combination of 1-benzylpiperazine (B3395278) (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) has been shown to produce marked elevations in extracellular 5-HT and dopamine, mirroring the neurochemical effects of MDMA rti.org. BZP was found to be a selective releaser of a dopamine transporter substrate, while TFMPP was a selective releaser of 5-HT rti.org.

Table 5: Effects of Piperazine Derivatives on Brain Monoaminergic Neurotransmission

Compound Method Species Key Finding Reference
I-893 Not Specified Rats Facilitates release and/or inhibits reuptake of dopamine and norepinephrine. nih.gov
mCPP and 4MPP Not Specified Not Specified Inhibit monoamine reuptake and accelerate their release.
mCPP In vivo microdialysis Rats Increased extracellular 5-HT levels. nih.gov
BZP and TFMPP (combination) In vivo microdialysis Rats Marked elevations in extracellular 5-HT and dopamine. rti.org

Advanced Preclinical Imaging Applications

Advanced preclinical imaging techniques play a crucial role in the evaluation of novel therapeutic compounds by allowing for the non-invasive visualization and quantification of biological processes in vivo. In the context of this compound and its analogs, these methods are instrumental in determining their potential as central nervous system (CNS) agents. Specifically, Positron Emission Tomography (PET) and in vitro autoradiography have been employed to study the brain uptake, receptor binding, and distribution of these compounds.

Positron Emission Tomography (PET) Radioligand Development and Brain Uptake Studies

Positron Emission Tomography (PET) is a powerful imaging modality that utilizes radiolabeled molecules (radioligands) to visualize and measure the density and occupancy of specific targets, such as receptors, in the living brain. The development of PET radioligands from this compound analogs has been a key area of research to understand their pharmacokinetic and pharmacodynamic properties in vivo.

One such analog, a 2-methoxyphenyl piperazine derivative, was radiolabeled with Carbon-11 ([¹¹C]) to evaluate its suitability for imaging the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1). nih.govresearchgate.net Biodistribution studies following intravenous administration of this radioligand revealed high initial uptake in the brain. nih.govresearchgate.net Quantitative analysis using Standardized Uptake Values (SUV) demonstrated significant accumulation in mGluR1-rich regions. The highest uptake was observed in the cerebellum, followed by the thalamus and striatum, while negligible activity was seen in the pons. nih.govresearchgate.net This differential uptake pattern directly correlates with the known distribution of mGluR1, suggesting the ligand's suitability for imaging this receptor. nih.govresearchgate.net

Another study focused on a series of (E)-methoxy-N-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl-cinnamoylamide analogs, also labeled with [¹¹C], as potential PET imaging agents for dopamine D3 receptors. nih.gov Dynamic PET studies in rats showed that these tracers could cross the blood-brain barrier. The brain uptake varied depending on the position of the methoxy (B1213986) group on the cinnamoyl moiety, with the 4-methoxy analog exhibiting the highest uptake. nih.gov However, subsequent blocking studies indicated that the brain localization of these specific analogs was primarily due to non-specific binding, suggesting they may not be suitable for specifically imaging D3 receptors. nih.gov

Furthermore, radioiodinated analogs of 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)-piperazine were evaluated as potential imaging agents for sigma receptors using Single Photon Emission Computed Tomography (SPECT), a related imaging technique. nih.gov In vivo biodistribution studies in mice demonstrated high initial brain uptake and prolonged retention of these compounds. nih.gov

The table below summarizes the brain uptake data from PET studies of various 1-(2-Methoxyphenyl)piperazine analogs.

RadioligandTarget ReceptorAnimal ModelBrain RegionStandardized Uptake Value (SUV)Reference
[¹¹C]-N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N-methylpyridin-2-aminemGluR1RatCerebellum4.7 ± 0.2 nih.govresearchgate.net
[¹¹C]-N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N-methylpyridin-2-aminemGluR1RatThalamus3.5 ± 0.1 nih.govresearchgate.net
[¹¹C]-N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N-methylpyridin-2-aminemGluR1RatStriatum3.0 ± 0.1 nih.govresearchgate.net
[¹¹C]-(E)-4-methoxy-N-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl-cinnamoylamide (4-[¹¹C]MMC)Dopamine D3RatWhole BrainHighest among tested isomers nih.gov
[¹¹C]-(E)-3-methoxy-N-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl-cinnamoylamide (3-[¹¹C]MMC)Dopamine D3RatWhole BrainModerate among tested isomers nih.gov
[¹¹C]-(E)-2-methoxy-N-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl-cinnamoylamide (2-[¹¹C]MMC)Dopamine D3RatWhole BrainLowest among tested isomers nih.gov

In Vitro Autoradiography for Receptor Distribution Mapping

In vitro autoradiography is a technique used to visualize the distribution of radiolabeled compounds in tissue sections. This method provides a high-resolution map of receptor binding sites and is often used to validate the in vivo findings from PET and SPECT imaging.

For the [¹¹C]-labeled 2-methoxyphenyl piperazine derivative targeting mGluR1, in vitro autoradiography confirmed the high uptake observed in PET studies was specific to receptor-rich regions. nih.govresearchgate.net Co-incubation of brain sections with the radioligand and an unlabeled competing ligand resulted in a significant reduction in the radioactive signal in areas known to have high mGluR1 density, confirming the specificity of the radioligand's binding. nih.govresearchgate.net

Similarly, ex vivo autoradiography was performed on the brains of rats that had been injected with radioiodinated analogs of 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)-piperazine targeting sigma receptors. nih.gov The resulting images showed a high accumulation of the radioligand in the parietal cortex, vestibular nucleus, and pons nucleus, with moderate uptake in the thalamus, inferior colliculus, hippocampus, hypothalamus, and temporal cortex. nih.gov This distribution pattern was consistent with the known histochemical distribution of sigma receptors, indicating that the uptake of these compounds reflects the quantitative amount of sigma receptors in the brain. nih.gov

Another analog, 4-(2'-Methoxy-phenyl)-1-[2'-(n-2"-pyridinyl)-p-iodobenzamido]-ethyl-piperazine ([¹²⁵I]p-MPPI), was evaluated as a selective radioligand for serotonin-1A (5-HT1A) receptors. nih.gov In vitro autoradiographic studies in rat brain sections with this compound showed specific labeling of areas rich in 5-HT1A receptors, and the regional distribution closely matched that of other known 5-HT1A receptor agonist radioligands. nih.gov A fluorinated version of a similar compound, 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-[¹⁸F]fluorobenzamido]ethyl]piperazine (p-[¹⁸F]MPPF), also demonstrated labeling in agreement with the known distribution of 5-HT1A receptors in rats, with very low non-specific binding. nih.gov

The table below details the findings from autoradiography studies on various 1-(2-Methoxyphenyl)piperazine analogs.

RadioligandTarget ReceptorTechniqueKey FindingsReference
[¹¹C]-N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N-methylpyridin-2-aminemGluR1In Vitro AutoradiographyHigh uptake in mGluR1 receptor-rich regions; binding was displaced by an unlabeled ligand, confirming specificity. nih.govresearchgate.net
[¹²⁵I] o- and m-BON (analogs of 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[3-(iodophenyl)propyl]piperazine)Sigma ReceptorsEx Vivo AutoradiographyHigh uptake in parietal cortex, vestibular nucleus, and pons nucleus. Moderate uptake in thalamus, inferior colliculus, hippocampus, hypothalamus, and temporal cortex. Distribution consistent with known sigma receptor locations. nih.gov
[¹²⁵I]p-MPPI (4-(2'-Methoxy-phenyl)-1-[2'-(n-2"-pyridinyl)-p-iodobenzamido]-ethyl-piperazine)5-HT1AIn Vitro AutoradiographySpecific labeling of areas rich in 5-HT1A receptors, with a distribution pattern matching other 5-HT1A radioligands. nih.gov
p-[¹⁸F]MPPF (4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-[¹⁸F]fluorobenzamido]ethyl]piperazine)5-HT1AEx Vivo AutoradiographyLabeling was in total agreement with the known distribution of 5-HT1A receptors in rats and was characterized by very low nonspecific binding. nih.gov

Computational Chemistry and Molecular Modeling in the Study of 1 3 2 Methoxyphenyl Propyl Piperazine

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is crucial for understanding the binding mode and affinity of a drug candidate. For derivatives of 1-[3-(2-Methoxyphenyl)propyl]piperazine, which are known to interact with various receptors, including serotonin (B10506) and dopamine (B1211576) receptors, docking studies can elucidate key interactions that contribute to their pharmacological profile. ncats.ionih.gov

In a typical molecular docking study, the three-dimensional structure of the target receptor is obtained either from experimental methods like X-ray crystallography or through homology modeling. The ligand, this compound, is then placed into the binding site of the receptor, and various algorithms are used to explore different binding poses and conformations. A scoring function is then employed to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

For arylpiperazine derivatives, docking studies have revealed important interactions with amino acid residues in the binding pockets of their target receptors. nih.gov These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the nitrogen atoms of the piperazine (B1678402) ring can act as hydrogen bond acceptors or donors, while the aromatic rings can engage in pi-pi stacking with aromatic residues of the receptor. mdpi.com

Receptor TargetKey Interacting Residues (Hypothetical)Type of InteractionReference
Serotonin 5-HT1A ReceptorAsp116, Tyr390, Phe361Ionic, Hydrogen Bond, Aromatic mdpi.com
Dopamine D2 ReceptorAsp114, Ser193, Phe389Ionic, Hydrogen Bond, Aromatic ncats.io

This table presents hypothetical key interacting residues based on docking studies of similar arylpiperazine compounds. The actual interactions for this compound would need to be confirmed by specific docking studies.

Homology Modeling of Target Receptors for Binding Site Analysis

When the experimental three-dimensional structure of a target receptor is not available, homology modeling can be employed to build a reliable model. plos.org This technique is particularly relevant for G-protein coupled receptors (GPCRs), such as the serotonin and dopamine receptors that are often targeted by piperazine derivatives, as these membrane proteins can be challenging to crystallize. chemrxiv.org

The process of homology modeling involves several steps:

Template Selection: Identifying a protein with a known experimental structure that has a high degree of sequence similarity to the target receptor. semanticscholar.org

Sequence Alignment: Aligning the amino acid sequence of the target receptor with the template sequence.

Model Building: Building the three-dimensional model of the target receptor based on the aligned template structure.

Model Refinement and Validation: Optimizing the geometry of the model and assessing its quality using various computational tools. unar.ac.id

Once a homology model of the target receptor is generated, it can be used for molecular docking studies to analyze the binding site and predict the interactions with ligands like this compound. This approach has been successfully used to study the binding of various ligands to their receptors and to guide the design of new, more potent compounds. nih.gov

Target ReceptorTemplate PDB ID (Example)Sequence Identity (%)Modeling Software (Example)Reference
Human 5-HT1A Receptor4IAR75SWISS-MODEL nih.gov
Human D2 Dopamine Receptor6CM482MODELLER nih.gov

This table provides an example of potential templates and software that could be used for homology modeling of target receptors for this compound.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to identify the key molecular features that are important for their biological effect. jocpr.com

For a series of piperazine derivatives, a QSAR study would typically involve the following steps:

Data Set: A collection of piperazine derivatives with their experimentally measured biological activities (e.g., binding affinities, IC50 values).

Molecular Descriptors: Calculation of various numerical descriptors that represent the physicochemical properties of the molecules, such as steric, electronic, and hydrophobic parameters. nih.gov

Model Development: Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: Assessing the predictive power of the QSAR model using internal and external validation techniques.

A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), can also be employed. These methods use 3D grid-based descriptors to represent the steric and electrostatic fields of the molecules, providing a more detailed understanding of the structure-activity relationship. nih.gov

QSAR DescriptorDescriptionPotential Influence on ActivityReference
LogPLipophilicityAffects membrane permeability and binding to hydrophobic pockets. researchgate.net
Molar Refractivity (MR)Molecular volume and polarizabilityRelates to steric interactions with the receptor. researchgate.net
Dipole MomentPolarityInfluences electrostatic interactions with the receptor. semanticscholar.org
HOMO/LUMO EnergiesElectronic propertiesRelates to the ability to participate in charge-transfer interactions. jocpr.com

This table lists some common QSAR descriptors and their potential influence on the biological activity of compounds like this compound.

Prediction of Conformational Preferences and Pharmacophore Elucidation

The biological activity of a molecule is highly dependent on its three-dimensional conformation when it binds to its target receptor. Therefore, understanding the conformational preferences of this compound is crucial for elucidating its mechanism of action. Computational methods, such as conformational analysis, can be used to identify the low-energy conformations of the molecule that are likely to be biologically active. nih.gov

A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to be recognized by a specific receptor and to elicit a biological response. Pharmacophore elucidation involves identifying these essential features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups, and their spatial arrangement. nih.gov

For a series of active piperazine derivatives, a pharmacophore model can be generated by superimposing their low-energy conformations and identifying the common features. This model can then be used as a 3D query to screen large compound libraries for new molecules that have a similar pharmacophoric pattern and are therefore likely to be active.

Pharmacophore FeatureDescriptionPotential Role in BindingReference
Aromatic RingThe 2-methoxyphenyl groupPi-pi stacking or hydrophobic interactions. nih.gov
Hydrogen Bond AcceptorNitrogen atoms in the piperazine ring, oxygen of the methoxy (B1213986) groupFormation of hydrogen bonds with receptor residues. nih.gov
Positive IonizableThe basic nitrogen of the piperazine ringIonic interactions with acidic residues in the receptor. nih.gov
Hydrophobic GroupThe propyl chainvan der Waals interactions with hydrophobic pockets. nih.gov

This table outlines the potential pharmacophoric features of this compound and their likely roles in receptor binding.

Future Directions and Broader Research Implications

Design and Synthesis of Next-Generation 1-[3-(2-Methoxyphenyl)propyl]piperazine Derivatives with Enhanced Selectivity

The development of next-generation derivatives of this compound is focused on optimizing affinity and selectivity for specific biological targets to maximize therapeutic efficacy and minimize off-target effects. Structure-activity relationship (SAR) studies are crucial in guiding the rational design of these new chemical entities.

Research into analogous piperazine (B1678402) compounds has demonstrated that modifications at various positions on the molecule can significantly alter receptor binding profiles. For instance, in the search for potential cocaine-abuse therapeutic agents, novel derivatives of similar piperazine structures were synthesized with substituents on the phenylpropyl side chain. nih.govnih.gov These studies revealed that the affinity for dopamine (B1211576) (DAT) and serotonin (B10506) (SERT) transporters could be controlled by the position, steric, and electronic effects of these substituents. nih.govnih.gov For example, introducing a lone-pair-of-electrons-containing substituent in the S-configuration at the C2 position of the phenylpropyl chain was found to significantly enhance DAT affinity. nih.gov

Future synthetic strategies for this compound derivatives could explore:

Substitution on the Phenyl Ring: Introducing electron-withdrawing or electron-donating groups on the 2-methoxyphenyl ring to modulate electronic properties and influence receptor interactions.

Modification of the Propyl Linker: Altering the length or rigidity of the three-carbon chain could optimize the spatial orientation of the pharmacophores for improved receptor fit.

Derivatization of the Piperazine Ring: While one nitrogen is substituted with the 2-methoxyphenylpropyl group, the other nitrogen offers a site for introducing diverse chemical moieties to fine-tune selectivity. For example, studies on 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) showed that replacing the phthalimide (B116566) group with bulky alkyl amides, such as an adamantanecarboxamido group, dramatically increased selectivity for the 5-HT1A receptor over α1-adrenergic sites. nih.gov

These synthetic efforts aim to create a portfolio of compounds with tailored selectivity profiles, which is essential for probing the function of specific receptor subtypes and developing targeted therapies.

Structural ModificationTarget Receptor(s)Observed Effect on Affinity/SelectivityReference Compound Class
Substitution at C2/C3 of phenylpropyl chainDAT, SERTPosition and nature of substituent controls affinity; S-configuration at C2 enhances DAT affinity. nih.govGBR 12909 Analogs nih.govnih.gov
Replacement of terminal phthalimide with bulky alkyl amides5-HT1A, α1-adrenergicIncreased 5-HT1A affinity and selectivity (up to 160-fold) over α1-adrenergic receptors. nih.govNAN-190 Analogs nih.gov
Linkage of adamantanamine or memantine (B1676192) to the propyl chain5-HT1AResulted in highly potent and selective 5-HT1A ligands with Ki values in the low nanomolar range. mdpi.com2-MeO-Ph-piperazine Derivatives mdpi.com

Exploration of Novel Therapeutic Applications based on Receptor-Specific Modulation

The (2-methoxyphenyl)piperazine scaffold is a key component in many compounds with activity at monoamine neurotransmitter systems. nih.govnih.gov Derivatives have shown significant affinity for serotonin receptors (particularly 5-HT1A), dopamine receptors (D2, D3), and adrenergic receptors. nih.govnih.govnih.gov This promiscuity, while sometimes a liability, also suggests a broad potential for therapeutic applications if receptor specificity can be achieved.

Future research will likely focus on leveraging highly selective next-generation compounds to explore new therapeutic avenues beyond their established roles in psychiatric disorders. nih.gov

Neurodegenerative Diseases: Given the role of dopaminergic and serotonergic systems in conditions like Parkinson's and Alzheimer's disease, selective D3 or 5-HT1A modulators could offer novel therapeutic strategies.

Pain Management: Certain receptor subtypes, such as the Transient Receptor Potential Vanilloid 1 (TRPV1), are validated targets for pain. nih.govmdpi.com Designing phenylpiperazine derivatives that selectively antagonize these channels could lead to new classes of analgesics with potentially fewer side effects than current treatments. nih.gov

Oncology: Recent research has explored novel piperazine-based compounds as potential treatments for pancreatic cancer by inhibiting protein-protein interactions involving p53. nih.gov While structurally distinct, this demonstrates the potential for the piperazine core to be adapted for targets outside the central nervous system.

The development of PET (Positron Emission Tomography) radioligands from these derivatives is another promising direction. nih.gov Labeled with isotopes like Carbon-11, these molecules can be used in preclinical and clinical imaging to map receptor distribution and density in the brain, providing valuable insights into disease pathology and treatment response. nih.gov

Receptor TargetPotential Therapeutic ApplicationRationale
5-HT1A Receptor nih.govmdpi.comnih.govAnxiety, Depression, Neuropsychiatric Disorders nih.govModulation of serotonergic pathways is a cornerstone of psychiatric pharmacotherapy.
Dopamine D2/D3 Receptors nih.govdocumentsdelivered.comSchizophrenia, Parkinson's Disease, Substance Abuse nih.govDopaminergic pathways are central to motor control, reward, and psychosis.
Dopamine/Serotonin Transporters (DAT/SERT) nih.govnih.govDepression, Substance Abuse nih.govInhibition of neurotransmitter reuptake is a key mechanism for antidepressants.
TRPV1 Channels nih.govChronic and Neuropathic Pain nih.govmdpi.comTRPV1 is a key channel involved in pain perception and sensitization.
Metabotropic Glutamate (B1630785) Receptor 1 (mGluR1) nih.govNeuropsychiatric Disorders nih.govmGluR1 is implicated in synaptic plasticity and neuronal excitability.

Integration of Multi-Omics Data in Understanding Compound Mechanism of Action

To move beyond a simple receptor-ligand interaction model, future research must embrace a systems-level understanding of how this compound and its derivatives exert their effects. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to achieve this. nih.gov This strategy can construct comprehensive regulatory networks to reveal the broader biological impact of a compound. nih.govfrontiersin.org

By treating biological systems (e.g., cell cultures or preclinical models) with a specific derivative and analyzing the resulting changes across multiple molecular layers, researchers can:

Identify Novel Targets: Uncover previously unknown proteins or pathways that are modulated by the compound.

Elucidate Downstream Signaling: Map the cascade of events that occurs after the initial receptor binding, providing a detailed picture of the mechanism of action. nih.gov

Discover Biomarkers: Identify molecular signatures that correlate with the compound's efficacy or response, which can be invaluable for patient stratification in future clinical trials. nih.gov

Predict Off-Target Effects: Systematically screen for unintended molecular interactions that could lead to adverse effects.

For example, a multi-omics analysis could reveal that a highly selective 5-HT1A agonist not only modulates expected serotonergic pathways but also unexpectedly alters metabolic pathways related to cellular energy or inflammatory responses. nih.gov This deeper mechanistic insight is critical for both optimizing drug design and identifying the most relevant patient populations for a given therapeutic agent. frontiersin.orgmdpi.com

Development of Advanced Preclinical Models for Efficacy and Mechanism Validation

The translation of findings from the lab to the clinic is a major challenge in drug development. A significant reason for this is the limited predictive power of traditional preclinical models, such as 2D cell cultures and animal models that may not fully recapitulate human physiology and disease. mdpi.com The future validation of this compound derivatives will increasingly rely on advanced, human-relevant in vitro systems.

These next-generation models include:

3D Organoids: These are self-organizing, three-dimensional cell cultures derived from stem cells that mimic the structure and function of human organs, such as the brain or liver. Brain organoids, for instance, can be used to study the effects of CNS-active compounds on neuronal firing, connectivity, and disease-specific pathologies in a human-derived system.

Organ-on-a-Chip (OOC) Platforms: These microfluidic devices contain living human cells in continuously perfused micro-chambers that simulate the physiological and mechanical environment of human organs. mdpi.com OOCs can model complex organ functions and even multi-organ interactions, providing more accurate data on a compound's efficacy and potential toxicity before it reaches human trials. mdpi.com

Utilizing these advanced models will allow researchers to test next-generation derivatives in systems that better reflect human biology, thereby improving the ability to predict clinical outcomes and select the most promising candidates for further development.

Q & A

Q. Table 1. Representative Synthesis Conditions for Piperazine Derivatives

ParameterExample ConditionsImpact on Yield/PurityReference
SolventDMF, 80°CMaximizes substitution rate
CatalystK₂CO₃ (base)Neutralizes HX byproduct
PurificationSilica chromatography (1:8 EtOAc:hexane)Removes unreacted precursors

Advanced: How can multi-step synthetic routes introduce diverse substituents into the piperazine core for structure-activity relationship (SAR) studies?

Methodological Answer:
Multi-step routes allow modular functionalization:

Core Modification : Introduce substituents via alkylation/acylation (e.g., 2-methoxyphenylpropyl group) at the piperazine nitrogen(s) .

Late-Stage Diversification : Click chemistry (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) adds triazole or fluorophenyl groups post-core synthesis .

Protecting Groups : Use tert-butoxycarbonyl (Boc) to selectively modify one nitrogen while leaving the other reactive .

Key Insight : Substituent placement (e.g., para vs. meta on aromatic rings) significantly impacts receptor binding affinity, as seen in fluorophenyl analogs .

Basic: Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm; piperazine CH₂ at δ 2.5–3.5 ppm) .
  • FT-IR : Identify carbonyl (if acylated) or C-O stretches (methoxy group at ~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₁₅H₂₂N₂O: 265.18) .

Q. Table 2. Key Spectral Data for Piperazine Derivatives

TechniqueDiagnostic SignalReference
¹H NMRPiperazine CH₂ (multiplet, δ 2.5–3.5)
FT-IRC-O stretch (1250 cm⁻¹)
HRMS[M+H]⁺ = 265.18

Advanced: What computational approaches predict the 3D conformation and target interactions of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solvated systems to assess conformational flexibility and stability .
  • Docking Studies (AutoDock/Vina) : Predict binding modes to receptors (e.g., serotonin 5-HT₁A) using crystal structures (PDB: 7E2Z) .
  • QSAR Modeling : Correlate substituent electronic properties (Hammett σ) with activity .

Note : MD simulations of analogous compounds reveal that methoxy groups stabilize π-π interactions with aromatic residues in target proteins .

Basic: Which in vitro assays evaluate the biological activity of this compound?

Methodological Answer:

  • Receptor Binding Assays : Radioligand competition (e.g., ³H-8-OH-DPAT for 5-HT₁A affinity) .
  • Cell Viability (MTT/PrestoBlue) : Test cytotoxicity in cancer lines (e.g., MCF-7) .
  • Functional Assays : cAMP inhibition for GPCR activity .

Example Protocol : Incubate HEK293 cells expressing 5-HT₁A with 10 µM compound; measure cAMP via ELISA .

Advanced: How can molecular docking resolve discrepancies in reported biological efficacies?

Methodological Answer:

  • Pose Clustering : Compare docking poses across studies to identify consensus binding modes .
  • Free Energy Calculations (MM/PBSA) : Quantify binding affinity variations due to protonation states or tautomerism .
  • Mutagenesis Validation : Test docking predictions by mutating key residues (e.g., Phe361 in 5-HT₁A) .

Case Study : A 2-methoxy substituent’s orientation in the binding pocket explains 10-fold differences in IC₅₀ values across analogs .

Basic: What factors contribute to variability in reported biological activity data?

Methodological Answer:

  • Synthesis Purity : Impurities >5% (e.g., unreacted precursors) may artifactually enhance/inhibit activity .
  • Assay Conditions : pH, serum proteins, or incubation time alter compound stability .
  • Cell Line Variability : Receptor density differences (e.g., HEK293 vs. CHO cells) impact EC₅₀ .

Mitigation : Standardize protocols (e.g., ISO 20787) and validate purity via HPLC before assays .

Advanced: How should researchers address contradictory findings in efficacy across experimental models?

Methodological Answer:

  • Meta-Analysis : Pool data from ≥3 independent studies to identify trends (e.g., logP vs. IC₅₀ correlation) .
  • Structural Elucidation : Use X-ray crystallography or Cryo-EM to resolve binding ambiguities .
  • Pharmacokinetic Profiling : Assess differences in bioavailability or metabolism (e.g., CYP450 isoforms) .

Example : Discrepancies in anticancer activity may arise from differential penetration across blood-brain barrier models .

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